(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid
CAS No.:
VCID: VC20373230
Molecular Formula: C13H19NO4S
Molecular Weight: 285.36 g/mol
* For research use only. Not for human or veterinary use.
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid -](/images/structure/VC20373230.png)
Description |
Structural OverviewThe compound (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid can be described as follows:
SynthesisThe synthesis of this compound typically involves:
ApplicationsThis compound has potential applications in various fields: Pharmaceutical Chemistry
Material Science
Medicinal Studies
Analytical DataThe following techniques are typically employed to confirm the identity of this compound:
Research ImplicationsGiven its structure, this compound can serve as a building block in:
|
---|---|
Product Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid |
Molecular Formula | C13H19NO4S |
Molecular Weight | 285.36 g/mol |
IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylthiophen-2-yl)propanoic acid |
Standard InChI | InChI=1S/C13H19NO4S/c1-8-5-6-19-10(8)7-9(11(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m1/s1 |
Standard InChIKey | NJNRYOPCZFZOKT-SECBINFHSA-N |
Isomeric SMILES | CC1=C(SC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=C(SC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
PubChem Compound | 54593372 |
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume